6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
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Overview
Description
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and methyl groups in the structure can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine-2,5-diones with different substituents, while substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of the bromine and methyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, interfering with DNA replication, or disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the bromine atom and the methyl group can enhance its potential as a lead compound in drug discovery and development .
Properties
CAS No. |
53854-20-9 |
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Molecular Formula |
C7H6BrN3O2 |
Molecular Weight |
244.05 g/mol |
IUPAC Name |
6-bromo-7-methyl-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C7H6BrN3O2/c1-3-5(8)6(13)11-2-4(12)10-7(11)9-3/h2H2,1H3,(H,9,10,12) |
InChI Key |
GHWYLWNKFROQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CC(=O)NC2=N1)Br |
Origin of Product |
United States |
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